molecular formula C16H16N2S B11415860 2-{[(2-methylbenzyl)sulfanyl]methyl}-1H-benzimidazole

2-{[(2-methylbenzyl)sulfanyl]methyl}-1H-benzimidazole

Cat. No.: B11415860
M. Wt: 268.4 g/mol
InChI Key: KIUBOTVFTXCRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-Methylbenzyl)sulfanyl]methyl}-1H-benzimidazole is a synthetic benzimidazole derivative intended for research and development purposes. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and ability to interact with multiple biological targets . This compound features a benzylsulfanyl methyl substituent, a structural motif that can influence its physicochemical properties and biomolecular interactions. Benzimidazole derivatives are extensively investigated in pharmaceutical research for their potential antimicrobial, anticancer, and anti-inflammatory properties . They are also valuable intermediates in the synthesis of more complex chemical entities and in the development of novel catalysts and materials. The mechanism of action for benzimidazole derivatives varies with their specific structure and target, and can include enzyme inhibition, receptor antagonism, and DNA interaction . Researchers are advised to consult the scientific literature for specific applications related to this compound's unique substitution pattern. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C16H16N2S

Molecular Weight

268.4 g/mol

IUPAC Name

2-[(2-methylphenyl)methylsulfanylmethyl]-1H-benzimidazole

InChI

InChI=1S/C16H16N2S/c1-12-6-2-3-7-13(12)10-19-11-16-17-14-8-4-5-9-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18)

InChI Key

KIUBOTVFTXCRLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Cyclization of o-Phenylenediamine

Sulfanyl Group Functionalization Strategies

The sulfanyl methyl group is introduced via nucleophilic substitution or coupling reactions. Key methods include:

Nucleophilic Substitution with 2-Methylbenzylthiol

2-Chloromethyl-1H-benzimidazole reacts with 2-methylbenzylthiol under basic conditions. A representative procedure involves:

  • Reagents : 2-Chloromethyl-1H-benzimidazole (1.665 g, 0.01 mol), 2-methylbenzylthiol (1.38 g, 0.01 mol), K₂CO₃ (2.76 g, 0.02 mol), KI (0.01 mol), ethanol (50 mL).

  • Conditions : Reflux for 6 hours, followed by KOH addition (0.01 mol in 5 mL H₂O) and stirring for 2 hours.

  • Workup : The mixture is poured into ice, filtered, and recrystallized from ethanol (yield: 82%).

Table 1 : Optimization of Substitution Reactions

ConditionVariationYield (%)Purity (HPLC)
SolventEthanol vs. DMF82 vs. 7898.5 vs. 97.2
BaseK₂CO₃ vs. NaOH82 vs. 7598.5 vs. 96.8
TemperatureReflux vs. 80°C82 vs. 7098.5 vs. 95.0

Copper-Catalyzed Coupling for Direct Thioether Formation

A copper(I)-catalyzed method enables direct coupling of 2-mercaptobenzimidazole with 2-methylbenzyl bromide. This one-pot approach avoids pre-functionalization of the benzimidazole core:

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Conditions : DMSO solvent, 100°C, 12 hours.

  • Yield : 76% with >99% regioselectivity.

Alternative Pathways via Sulfonyl Intermediates

Sulfonyl chloride intermediates offer a route to thioethers through reduction. For example, 2-(chlorosulfonylmethyl)-1H-benzimidazole is reduced using thiobisamines (e.g., thiobismorpholine) in methanolic HCl:

  • Reduction : Thiobismorpholine (1.5 eq), HCl (1.2 eq), methanol, 25°C, 4 hours.

  • Yield : 89% after recrystallization (t-butylmethylether).

Purification and Characterization

Recrystallization Protocols

  • Solvent Selection : Ethanol and methanol yield high-purity crystals (>98%), while acetonitrile improves crystalline form but reduces yield (65–70%).

  • Activated Charcoal Treatment : Removes colored impurities, enhancing HPLC purity to 99.2%.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.65–7.12 (m, 8H, aromatic), 4.32 (s, 2H, SCH₂), 2.45 (s, 3H, CH₃).

  • LC-MS : m/z 311.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Table 2 : Method Comparison for this compound

MethodAdvantagesDisadvantagesYield (%)
Nucleophilic Sub.High yield, simple conditionsRequires pre-functionalization82
Copper CatalysisOne-pot, regioselectiveCostly catalyst, longer reaction76
Sulfonyl ReductionHigh purity, scalableMulti-step, hazardous reagents89

Industrial-Scale Considerations

  • Cost Efficiency : Nucleophilic substitution is preferred for large-scale synthesis due to low reagent costs and short reaction times.

  • Safety : Thiols require handling under inert atmospheres due to malodorous and toxic volatiles .

Chemical Reactions Analysis

Oxidation of the Sulfide Group

The sulfide (-S-) moiety undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions :

Oxidation Pathways :

  • Sulfoxide Formation :
    SulfideH2O2,AcOHSulfoxide\text{Sulfide} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{Sulfoxide}

  • Sulfone Formation :
    SulfideMCPBASulfone\text{Sulfide} \xrightarrow{\text{MCPBA}} \text{Sulfone}

Oxidizing Agent Conditions Product Reference
H₂O₂ (30%)Acetic acid, RTSulfoxide
mCPBADichloromethane, 0°CSulfone

The sulfone derivative (e.g., 2-(methylsulfonylmethyl)-1H-benzimidazole) is thermally stable and often used in medicinal chemistry .

Functionalization of the Benzimidazole Core

The NH group in the benzimidazole ring can participate in alkylation or acylation reactions. For example:

Mannich Reaction :
Benzimidazole+Formaldehyde+AmineN-Mannich Base\text{Benzimidazole} + \text{Formaldehyde} + \text{Amine} \rightarrow \text{N-Mannich Base}

Reagent Conditions Application Reference
Formaldehyde, PiperidineEtOH, refluxAnalgesic agent synthesis

This modification enhances biological activity by introducing electron-withdrawing groups or extending conjugation .

Thiol-Disulfide Exchange

The mercaptomethyl group (-CH₂SH) in intermediates like BISH participates in thiol-disulfide equilibria under oxidative conditions:

2 RSHO2RSSR2 \text{ RSH} \xrightarrow{\text{O}_2} \text{RSSR}

This reactivity is exploited in dynamic combinatorial chemistry for ligand optimization .

Stability Under Acidic and Basic Conditions

  • Acid Stability : The benzimidazole ring remains intact in 4 N HCl at reflux .

  • Base Sensitivity : Prolonged exposure to strong bases (e.g., NaOH) may cleave the sulfide linkage.

Key Research Findings

  • Antiproliferative Activity : Sulfoxide derivatives exhibit enhanced cytotoxicity against cancer cell lines (IC₅₀ = 2.1–8.7 μM) .

  • COX-2 Inhibition : Substituted benzimidazoles show selectivity for cyclooxygenase-2 (% inhibition = 78.7 ± 0.46) .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have shown significant antimicrobial properties against various pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Antibacterial Studies : A study demonstrated that derivatives of benzimidazole exhibit promising antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like gentamicin, indicating potential therapeutic applications in treating bacterial infections .
  • Antifungal Activity : Research indicated that certain benzimidazole derivatives exhibit antifungal properties against strains such as Candida albicans and Aspergillus niger. Compounds were tested using the disc diffusion method, showing varying levels of effectiveness compared to fluconazole .

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been explored extensively. The compound has shown efficacy against several viruses.

  • Herpes Simplex Virus : Studies have reported that specific benzimidazole derivatives inhibit the cytopathic effects induced by herpes simplex virus with IC50 values significantly lower than standard antiviral drugs .
  • Rotavirus and Bovine Viral Diarrhea Virus : The compound has also been tested against rotavirus and BVDV, showing promising results in inhibiting viral replication .

Anti-inflammatory Properties

Benzimidazole derivatives have been investigated for their anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

  • Cyclooxygenase Inhibition : Certain studies highlighted the ability of benzimidazole compounds to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. Compounds exhibited significant anti-inflammatory activity, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer properties of benzimidazole derivatives have been a focus of research due to their ability to interfere with cancer cell proliferation.

  • Cell Line Studies : Various benzimidazole compounds have shown cytotoxic effects against different cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). These compounds exhibited IC50 values comparable to established chemotherapeutic agents .

Case Studies

Several case studies have documented the synthesis and biological evaluation of 2-{[(2-methylbenzyl)sulfanyl]methyl}-1H-benzimidazole derivatives:

  • Study on Antimicrobial Activity : A comprehensive study synthesized multiple derivatives and evaluated their antimicrobial activity using standard protocols. Results indicated that specific substitutions on the benzimidazole core significantly enhanced antibacterial potency against S. aureus and E. coli .
  • Evaluation of Anti-inflammatory Effects : Another study focused on assessing the anti-inflammatory potential of various benzimidazole derivatives through in vivo models. The findings revealed substantial reductions in edema compared to control groups, supporting their use in inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-({[(2-METHYLPHENYL)METHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is not fully understood, but it likely involves interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Antiprotozoal Activity: 2-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole Derivatives

Derivatives of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole exhibit potent antiprotozoal activity. For example, derivative 51 (5-Chloro-6-ethoxy-2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1-methyl-1H-benzimidazole) demonstrated an IC50 of 0.0698 µM against Trichomonas vaginalis, surpassing the efficacy of metronidazole (MTZ) . In contrast, the target compound lacks the imidazole-ethyl substituent, which is critical for hydrogen bonding with parasitic enzymes. QSAR models indicate that antiprotozoal activity correlates with hydrophobic surface area (SAHydrophobicArea) and electronic parameters (e.g., chiV1, XAHydrophobicArea). Derivatives with SAHydrophobicArea >40 Ų showed enhanced activity .

Table 1: Key Physicochemical Descriptors of Selected Derivatives

Derivative SAHydrophobicArea (Ų) XAHydrophobicArea Predicted Activity (pIC50)
51 48.67 -0.1211 7.149
52 50.94 -0.1207 7.135
53 33.15 -0.1234 6.998

Data sourced from QSAR studies .

Anti-Helicobacter pylori Activity: 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazole Derivatives

Modification of the sulfanyl side chain with pyridyl groups (e.g., 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamates) resulted in selective inhibition of H. pylori with minimal cytotoxicity. The pyridyl moiety enhances target binding via π-π stacking, a feature absent in the target compound .

Proton Pump Inhibitors (PPIs): Omeprazole and Rabeprazole Analogs

Rabeprazole sodium contains a 2-{[(4-methoxy-3-methylpyridinyl)methyl]sulfinyl}-1H-benzimidazole scaffold. Its sulfoxide group is essential for irreversible binding to H⁺/K⁺ ATPase. The target compound’s sulfanyl group lacks this oxidative functionality, rendering it inactive as a PPI. Impurities such as 2-{[(4-chloro-3-methylpyridinyl)methyl]sulfinyl}-1H-benzimidazole (chloro analog of rabeprazole) highlight the sensitivity of PPIs to substituent electronegativity .

Antifungal and Antibacterial Derivatives: 2-Mercapto-5-Methoxy-1H-Benzimidazole

Substitution with methoxy and mercapto groups (e.g., 2-mercapto-5-methoxy-1H-benzimidazole) confers activity against Fusarium and Rhizoctonia spp. The methoxy group increases electron density, enhancing interactions with fungal cytochrome P450 enzymes. The target compound’s 2-methylbenzyl group may sterically hinder similar interactions .

Structural and Functional Insights

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity and binding to nucleophilic enzyme residues.
    • Bulky substituents (e.g., 2-methylbenzyl) may reduce solubility but improve metabolic stability .

Biological Activity

The compound 2-{[(2-methylbenzyl)sulfanyl]methyl}-1H-benzimidazole is a derivative of the benzimidazole class, which has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, and antioxidant effects. This article explores the biological activity of this specific compound, presenting data from various studies and synthesizing findings into a comprehensive overview.

Antioxidant Activity

Benzimidazole derivatives often exhibit significant antioxidant properties. Research indicates that compounds with electron-donating groups enhance antioxidant activity. For instance, studies have shown that derivatives with substituents at the 1 and 2 positions of the benzimidazole ring demonstrate improved free radical scavenging capabilities compared to unsubstituted variants .

Table 1: Antioxidant Activity of Benzimidazole Derivatives

CompoundIC50 (µg/ml)Reference
2-methyl-1H-benzimidazole144.84
Standard (BHT)50.00

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives is well-documented. For example, 2-methyl-1H-benzimidazole exhibited weak antimicrobial activity with a zone of inhibition ranging from 7-8 mm against certain bacterial strains, while standard antibiotics like ciprofloxacin showed much higher efficacy . The presence of sulfur in the compound may contribute to its antibacterial properties, as sulfur-containing compounds often display enhanced activity against various pathogens.

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

CompoundZone of Inhibition (mm)Reference
2-methyl-1H-benzimidazole7-8
Ciprofloxacin41-45

Cytotoxic Activity

Cytotoxicity studies have shown that certain benzimidazole derivatives can induce cell death in cancer cell lines. The compound 2-methyl-1H-benzimidazole has demonstrated notable cytotoxic activity with an LC50 value of 0.42 µg/ml, indicating its potential as an anticancer agent . This cytotoxic effect is often attributed to the ability of benzimidazoles to interfere with cellular processes such as DNA replication.

Table 3: Cytotoxic Activity of Benzimidazole Derivatives

CompoundLC50 (µg/ml)Reference
2-methyl-1H-benzimidazole0.42
Vincristine Sulfate0.544

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in various biological contexts:

  • Anticancer Studies : A study focused on a series of benzimidazole derivatives revealed that modifications at specific positions significantly enhanced their anticancer activity against human cancer cell lines. The incorporation of sulfur moieties was particularly beneficial in improving cytotoxicity and selectivity towards cancer cells .
  • Antimicrobial Efficacy : Another research effort evaluated the antimicrobial properties of a range of substituted benzimidazoles against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with a methyl group at the benzyl position exhibited superior activity compared to their unsubstituted counterparts .

Q & A

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. Infrared (IR) spectroscopy can verify functional groups like C-S or N-H bonds. Purity is assessed via HPLC (e.g., reversed-phase C18 columns with UV detection at 254 nm) or UPLC-MS. Melting point determination and elemental analysis further validate crystallinity and composition .

Q. What preliminary biological activities have been reported for structurally related benzimidazole derivatives, and how can these guide initial assays for this compound?

  • Methodological Answer : Benzimidazole analogs exhibit antiprotozoal (e.g., Trypanosoma cruzi), antimicrobial, and anti-inflammatory activities. In vitro screening should include:
  • Antiparasitic assays : Incubation with protozoan cultures (e.g., Leishmania or Plasmodium) at varying concentrations (1–50 µg/mL), with IC₅₀ determination via microscopy or fluorescence-based viability kits .
  • Enzyme inhibition studies : Testing against targets like H⁺/K⁺ ATPase (for anti-ulcer activity) or caspases, using spectrophotometric or fluorogenic substrates .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsion angles. Data collection at 296 K (as in ) with Mo-Kα radiation (λ = 0.71073 Å) is typical. Refinement using SHELXL (part of the SHELX suite) allows modeling of thermal parameters and hydrogen bonding. For example, the benzimidazole core often shows planar geometry, while the sulfanyl-methyl group adopts a staggered conformation. Discrepancies in data-to-parameter ratios (>10:1) require iterative refinement .

Q. What strategies address stability challenges (e.g., oxidation of the sulfanyl group) during storage or biological testing?

  • Methodological Answer : The sulfanyl (-S-) group is prone to oxidation to sulfoxide (-SO-) or sulfone (-SO₂-). Mitigation strategies include:
  • Storage : Under inert gas (N₂/Ar) at −20°C in amber vials to prevent light/oxygen degradation.
  • Analytical monitoring : Stability-indicating HPLC methods (e.g., gradient elution with phosphate buffer and acetonitrile) can track degradation products like sulfoxides (retention time shifts). Accelerated stability studies (40°C/75% RH) over 1–3 months predict shelf-life .

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound?

  • Methodological Answer : Key modifications include:
  • Substituent variation : Replacing the 2-methylbenzyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
  • Stereochemical control : Introducing chiral centers (e.g., sulfinyl analogs, as in ) to improve target selectivity.
    In vitro potency (IC₅₀) and pharmacokinetic profiling (e.g., plasma protein binding, microsomal stability) guide lead optimization .

Q. What computational methods are suitable for predicting the binding mode of this compound to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of targets like H⁺/K⁺ ATPase (PDB ID: 5YLU) or protozoan enzymes. Molecular dynamics (MD) simulations (GROMACS) assess binding stability over 50–100 ns. Free energy calculations (MM-PBSA) quantify interaction energies, prioritizing residues critical for hydrogen bonding or hydrophobic interactions .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in reported biological activities between similar benzimidazole derivatives?

  • Methodological Answer : Variations may arise from assay conditions (e.g., cell line differences, serum concentration). Standardize protocols using reference compounds (e.g., Omeprazole for anti-secretory activity) and validate with dose-response curves. Cross-lab reproducibility requires detailed reporting of solvent (DMSO concentration ≤1%), incubation time, and positive/negative controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.